molecular formula C14H8ClF4N3 B3003957 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-12-8

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3003957
CAS No.: 439097-12-8
M. Wt: 329.68
InChI Key: QLTZEGAQKWTXJX-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a functionalized heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This compound is built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The rigid, planar fused bicyclic core system provides a framework amenable to interactions with enzyme active sites. The specific substitution pattern on this molecule is strategically designed to enhance its potential biological activity. The 7-(trifluoromethyl) group is a common feature in bioactive compounds, often improving metabolic stability and binding affinity through its strong electron-withdrawing properties . The 3-chloro and 2-methyl substituents allow for further synthetic diversification, making this compound a valuable building block for constructing more complex molecules via cross-coupling and other functionalization reactions . The 5-(4-fluorophenyl) group can contribute to π-π stacking interactions within kinase binding pockets, a feature observed in other kinase inhibitors bearing this scaffold . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory effects on a range of kinases relevant to oncology, such as CK2, EGFR, B-Raf, and MEK, making them promising candidates for investigating non-small cell lung cancer (NSCLC) and melanoma pathways . This compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZEGAQKWTXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H8ClF4N3. The presence of multiple fluorine atoms and a chlorine atom in its structure contributes to its unique chemical properties and biological activity.

Mechanisms of Biological Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes, such as cyclooxygenase (COX) and phosphodiesterases, which play crucial roles in inflammatory processes and signal transduction pathways .
  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidines have demonstrated potential as antitumor agents by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
  • Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Activity : A study showed that similar pyrazolo[1,5-a]pyrimidines effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This suggests potential use in treating inflammatory diseases .
  • Anticancer Effects : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it was effective against A431 vulvar epidermal carcinoma cells by inducing cell cycle arrest and apoptosis .
  • Neuropharmacological Effects : Some derivatives have been reported to interact with central nervous system receptors, indicating potential applications in treating neurological disorders. This interaction may be mediated through selective binding to benzodiazepine receptors .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups.

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.

Data Summary

The following table summarizes key findings from research on the biological activity of this compound:

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition ,
AnticancerInduction of apoptosis ,
AntimicrobialInhibition of microbial growth ,
NeuropharmacologicalInteraction with CNS receptors ,

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. Specifically, studies have shown that 3-chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell growth and survival.

Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain phosphodiesterases (PDEs), which are implicated in various diseases including asthma and other inflammatory conditions. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling pathways that are beneficial in disease management.

Table 1: Summary of Medicinal Applications

Application AreaSpecific Use CasesMechanism of Action
Anticancer ActivityInhibition of MCF-7 and A549 cellsTargeting specific kinases
Enzyme InhibitionInhibiting phosphodiesterasesIncreasing cyclic nucleotide levels

Agricultural Sciences

Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit herbicidal properties, which can be beneficial in controlling unwanted plant growth in agricultural settings. Studies have demonstrated effective weed control with minimal toxicity to crops.

Fungicidal Properties
In addition to herbicidal activity, this compound has been evaluated for its fungicidal properties. Preliminary studies suggest that it can effectively inhibit the growth of certain fungal pathogens that affect crops, thus offering a dual approach to pest management in agriculture.

Table 2: Summary of Agricultural Applications

Application AreaSpecific Use CasesMechanism of Action
Pesticide DevelopmentHerbicide for weed controlTargeting plant growth mechanisms
Fungicidal PropertiesInhibition of crop pathogensDisruption of fungal cell wall synthesis

Material Sciences

Polymer Chemistry
this compound is being explored for its potential use in polymer chemistry. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for various industrial applications.

Nanotechnology Applications
Recent studies have investigated the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.

Table 3: Summary of Material Science Applications

Application AreaSpecific Use CasesMechanism of Action
Polymer ChemistryEnhancing thermal stabilityIntegration into polymer matrices
NanotechnologyDrug delivery systemsFormation of stable drug-carrier complexes

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name 3-Substituent 5-Substituent 2-Substituent 7-Substituent Key Findings
Target compound (CAS 5830-19-3) Cl 4-Fluorophenyl Methyl Trifluoromethyl Balanced lipophilicity; crystallizes with planar pyrazolo[1,5-a]pyrimidine core and van der Waals packing .
3-(2,4-Dichlorophenyl) analog 2,4-Dichlorophenyl 4-Fluorophenyl Methyl Trifluoromethyl Larger dihedral angle (46.2°) at dichlorophenyl ring vs. target’s Cl (10.3°), enhancing Cl⋯Cl interactions (3.475 Å) .
2-Phenyl derivative 2,4-Dichlorophenyl 4-Fluorophenyl Phenyl Trifluoromethyl Steric bulk at 2-position reduces planarity (dihedral angle: 69.95°) but improves π-π stacking .
5-(5-Chloro-2-furyl) derivative Cl 5-Chloro-2-furyl Methyl Trifluoromethyl Furyl group introduces heterocyclic diversity; reduced aromatic conjugation lowers melting point .
3-Cyano-7-cyclopropylamino analog Cyano Varied Cyclopropylamino Enhanced solubility via polar cyano group; used in kinase inhibitor optimization .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • 3-Position: Chloro (Cl): Electron-withdrawing, improves metabolic stability. In the target compound, the Cl substituent contributes to a planar core (mean deviation: 0.006 Å) .
  • 5-Position :
    • 4-Fluorophenyl : Enhances binding to hydrophobic pockets in biological targets (e.g., kinase ATP-binding sites) .
    • 5-Chloro-2-furyl : Introduces heteroaromaticity, altering electronic distribution and reducing melting points .
  • 7-Position :
    • Trifluoromethyl (-CF₃) : High electronegativity and lipophilicity improve blood-brain barrier penetration .

Q & A

What are the standard synthetic routes for preparing 3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

Answer (Basic):
The compound is synthesized via cyclocondensation of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione under reflux (433–458 K for 2.5–3 h). Post-reaction, the crude product is recrystallized from methanol (yield ~66–67%) or ethanol/acetone (1:1) for X-ray-quality crystals. Key steps include stoichiometric control (amine:diketone = 1:1.1) and water elimination during heating .

How can reaction conditions be optimized to enhance the yield of the target compound?

Answer (Advanced):
Optimization strategies include:

  • Molar ratios : Increase diketone excess to 10% (1:1.1) to drive reaction completion.
  • Temperature control : Maintain 453–458 K to minimize side reactions like decomposition.
  • Solvent purity : Use anhydrous methanol or ethanol to avoid hydrolysis.
  • Post-synthesis purification : Recrystallize with mixed solvents (ethanol/acetone or EtOH:EtOAc) to improve crystal yield (62–67%) .

Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer (Basic):

  • Spectroscopy : 1H/13C NMR confirms substituent integration (e.g., CF3 at δ 120–125 ppm). IR identifies C–F stretches (1050–1150 cm⁻¹). MS validates molecular ion peaks (m/z 440–502).
  • Crystallography : Single-crystal X-ray diffraction (space groups: Pbca or P21/c) determines bond lengths (C–Cl: 1.72–1.74 Å) and angles (N–C–C: 116–124°). R factors <0.06 ensure data reliability .

What strategies resolve contradictions in crystallographic data interpretation for pyrazolo[1,5-a]pyrimidines?

Answer (Advanced):

  • Cross-validation : Compare multiple datasets (e.g., orthorhombic vs. monoclinic systems) to address unit cell discrepancies.
  • Intermolecular interactions : Analyze Cl⋯Cl contacts (3.475 Å) and π-π stacking (dihedral angles: 7.97–69.95°) via Hirshfeld surfaces.
  • Hydrogen placement : Use riding models (C–H: 0.93–0.98 Å) constrained to parent atom positions to reduce refinement errors .

What are the critical structural parameters influencing the biological activity of this compound?

Answer (Basic):

  • Trifluoromethyl group : Enhances metabolic stability and binding affinity via hydrophobic interactions.
  • Chloro substituents : Increase lipophilicity (logP ~3.5), improving membrane permeability.
  • Fluorophenyl ring : Planarity (dihedral angle: 7.97°) facilitates π-π stacking with enzyme active sites (e.g., kinase targets) .

How to design a structure-activity relationship (SAR) study for derivatives of this scaffold?

Answer (Advanced):

  • Substituent variation : Modify positions 2 (methyl → phenyl), 3 (Cl → Br), and 5 (4-fluorophenyl → pyridinyl).
  • Assays : Measure IC50 against kinase targets (e.g., KDR) and logP via HPLC.
  • Computational modeling : Dock derivatives into PAR2 receptors (PDB: 4XD3) to predict binding modes .

What solvent systems are effective for recrystallizing this compound?

Answer (Basic):

  • Primary recrystallization : Methanol (yield ~66%) removes impurities.
  • X-ray-quality crystals : Ethanol/acetone (1:1) or EtOH:EtOAc (1:1) with slow evaporation (crystal size >0.2 mm) .

How to troubleshoot unexpected byproducts in the synthesis?

Answer (Advanced):

  • Monitoring : Use TLC (hexane/EtOAc 3:1) to detect intermediates.
  • Mitigation : Add radical inhibitors (TEMPO, 1 mol%) to suppress side reactions.
  • Characterization : Isolate byproducts via column chromatography and analyze via LC-MS/MS .

Supporting Tables

Table 1. Crystallographic Data Comparison

ParameterOrthorhombic (Pbca) Monoclinic (P21/c)
a (Å) 9.53619.0826
b (Å) 15.9419.0606
c (Å) 24.85327.259
β (°) 9099.46
V (ų) 3778.02212.7
Z 84
Density (g/cm³) 1.5491.507

Table 2. Key Bond Angles in Pyrazolo[1,5-a]pyrimidine Core

Bond Angle (°)Title CompoundAnalog with Phenyl Substituent
N2–N3–C8 175.35178.71
C16–C17–C18 120.4121.14
Dihedral (Fluorophenyl) 7.9769.95

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